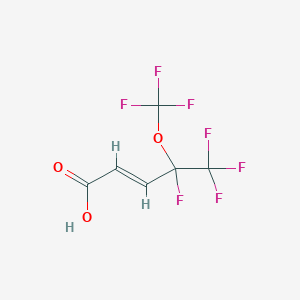

(S)-alpha-benzhydryl-proline-HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions needed for the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, spectroscopy, or chromatography might be used to determine these properties .Wissenschaftliche Forschungsanwendungen

1. Influence on Alpha-Adrenergic Receptors

(S)-alpha-benzhydryl-proline-HCl, also known as CRL 40028, has been studied for its stimulation effects in mice, particularly in the context of alpha-adrenergic receptor interactions. It was observed that the compound, upon intraperitoneal injection, can induce hyperactivity, which can be mitigated by drugs known to block alpha-adrenergic receptors. This implies a significant role of this compound in stimulating alpha-adrenergic postsynaptic receptors (Duteil et al., 1979).

2. Osmotic Adjustment and Enzyme Integrity in Plants

While not directly related to this compound, studies on related compounds like proline have revealed their importance in plant stress resistance. Proline is known for its role in osmotic adjustment and maintaining enzyme and membrane integrity under stressful conditions like drought, salinity, and extreme temperatures. This indicates a potential area of exploration for related compounds, including this compound, in enhancing plant resilience to environmental stressors (Ashraf & Foolad, 2007).

3. Role in Organic Chemistry and Catalysis

In the realm of organic chemistry, compounds like L-proline, similar in structure to this compound, act as versatile organo-catalysts, influencing a wide array of asymmetric syntheses and heterocyclic structures. This includes involvement in key reactions and synthesis of biologically relevant heterocycles, highlighting the potential of this compound in various synthetic and catalytic applications (Thorat et al., 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-FERBBOLQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)